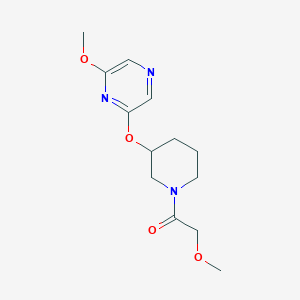methanone CAS No. 338749-37-4](/img/structure/B2503964.png)
[2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone (CPM) is an organic compound that is used in a variety of scientific research applications. CPM is a cyclic ether that has been found to possess a range of interesting properties, including its ability to act as a catalyst for synthetic reactions, its potential as an anti-cancer agent, and its ability to act as an inhibitor of enzyme activity. CPM has been studied extensively in recent years, and its various properties have been explored in detail.
Applications De Recherche Scientifique
Antitubercular Activities
2-(4-Chlorophenyl)cyclopropylmethanone and related compounds have been studied for their antitubercular activities. A series of [4-(aryloxy)phenyl]cyclopropyl methanones, when synthesized and tested, exhibited significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Certain compounds in this series also demonstrated killing of intracellular bacilli in mouse bone marrow-derived macrophages and were active against multidrug-resistant strains of tuberculosis (Bisht et al., 2010).
Insecticide Synthesis
The compound has applications in the synthesis of insecticides. A particular derivative, (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, serves as an intermediate in the synthesis of flucycloxuron, an insecticide. This compound is synthesized through a one-pot reaction, offering a yield of 70.6%, indicating its potential in industrial-scale synthesis of insecticides (Gao, 2011).
Cancer Treatment Potential
2-(4-Chlorophenyl)cyclopropylmethanone derivatives have also been investigated for their potential in cancer treatment. Studies have indicated that certain derivatives exhibit cytotoxicity in tumor cell lines and induce cell cycle arrest, apoptosis, and disruption of microtubule polymerization, showing promise as anticancer therapeutic agents (Magalhães et al., 2013).
Anticancer and Antituberculosis Studies
Further studies have been conducted on derivatives of 2-(4-Chlorophenyl)cyclopropylmethanone for their anticancer and antituberculosis properties. Synthesized derivatives have exhibited significant in vitro activity against cancer cell lines and tuberculosis strains, adding to the compound's potential therapeutic applications (Mallikarjuna et al., 2014).
The versatility of 2-(4-Chlorophenyl)cyclopropylmethanone in scientific research is evident in its potential applications across various fields, particularly in medicinal chemistry for the treatment of tuberculosis, cancer, and as an intermediate in insecticide synthesis.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-20-14-8-4-12(5-9-14)17(19)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFKXIHTNUONND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)
![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)
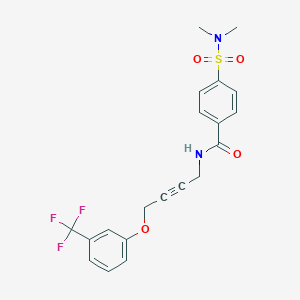
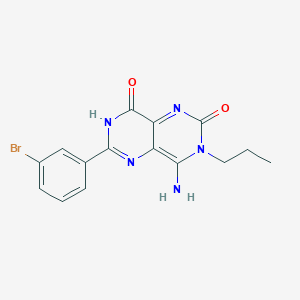
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)
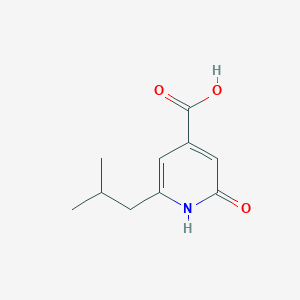



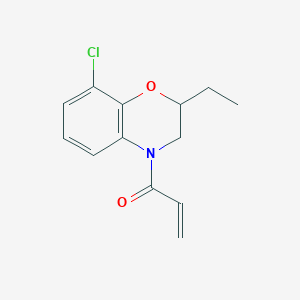
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
